molecular formula C10H18O3 B1485198 2,2-Dimethyl-3-(oxan-3-yl)propanoic acid CAS No. 2098115-86-5

2,2-Dimethyl-3-(oxan-3-yl)propanoic acid

Cat. No.: B1485198
CAS No.: 2098115-86-5
M. Wt: 186.25 g/mol
InChI Key: ZRDQVFNMOYNPAE-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxan-3-yl)propanoic acid is a chemical compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol. This compound is characterized by its unique structure, which includes a cyclohexane ring (oxan) attached to a propanoic acid moiety with two methyl groups at the second carbon atom.

Properties

IUPAC Name

2,2-dimethyl-3-(oxan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2,9(11)12)6-8-4-3-5-13-7-8/h8H,3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDQVFNMOYNPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCOC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(oxan-3-yl)propanoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-3-(oxan-3-yl)propanal.

  • Oxidation Reaction: The propanal group is oxidized to form the propanoic acid group. This can be achieved using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Purification: The resulting product is purified through recrystallization or chromatographic techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using more efficient and cost-effective oxidizing agents. Continuous flow reactors and automated systems are often employed to enhance production efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(oxan-3-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The hydroxyl group in the oxan ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.

  • Reduction: Lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Derivatives of the oxan ring with different functional groups.

Scientific Research Applications

2,2-Dimethyl-3-(oxan-3-yl)propanoic acid has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme-substrate interactions.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(oxan-3-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2-Dimethyl-3-(oxan-2-yl)propanal

  • (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane

Biological Activity

2,2-Dimethyl-3-(oxan-3-yl)propanoic acid is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a propanoic acid backbone with a dimethyl group and an oxan ring. Its molecular formula is C10_{10}H18_{18}O3_{3}, and it exhibits properties typical of carboxylic acids, which include the ability to form hydrogen bonds and participate in ionic interactions.

The biological activity of this compound is primarily attributed to its functional groups. The carboxylic acid group can interact with various biological targets through hydrogen bonding, while the oxan moiety may facilitate hydrophobic interactions. These interactions are crucial for modulating biological pathways and influencing cellular responses.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures, indicating a mechanism that could be beneficial for inflammatory diseases .

3. Antioxidant Activity

Another area of interest is the antioxidant capacity of this compound. Research has demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in cellular models, which is significant for preventing chronic diseases associated with oxidative damage .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound derivatives showed that these compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study highlighted the potential for developing new antibiotics from this compound class.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in the secretion of inflammatory mediators. The results suggest that the compound could be used to mitigate inflammation in conditions like arthritis .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokine production
AntioxidantScavenging free radicals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-3-(oxan-3-yl)propanoic acid
Reactant of Route 2
2,2-Dimethyl-3-(oxan-3-yl)propanoic acid

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